molecular formula C13H20O4S B022047 2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate CAS No. 108366-80-9

2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B022047
M. Wt: 272.36 g/mol
InChI Key: GPXQMVPLPIALKX-UHFFFAOYSA-N
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Description

“2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is an organic compound with the molecular formula C16H25NO6S and a molecular weight of 359.44 . It is also known by other names such as BocNH-PEG2-Tos, NHBoc-PEG2-Tos, and Tos-PEG2-NH-Boc .


Synthesis Analysis

While specific synthesis methods for “2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” were not found in the search results, similar compounds are often synthesized using tert-butyl alcohol and other reagents. More detailed synthesis methods may be found in specialized chemical literature or databases.


Molecular Structure Analysis

The InChI code for “2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is 1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is soluble in DMSO at a concentration of 250 mg/mL (695.53 mM) . It should be stored in a dark place, sealed, and dry at 2-8°C .

Scientific Research Applications

  • Electrochemical Applications : A study by Moshurchak, Buhrmester, and Dahn (2005) in the "Journal of The Electrochemical Society" found that a related compound, 2,5-Di-tert-butyl-1,4-dimethoxybenzene, effectively protects LiFePO4-based Li-Ion batteries from overcharge and overdischarge. However, its stability is compromised at potentials above 4.2 V (Lee Moshurchak, C. Buhrmester, & J. Dahn, 2005).

  • Antioxidant Activities : Huang et al. (2018) in the "Czech Journal of Food Sciences" reported strong antioxidant activities for compounds such as 2-(tert-Butyl)-5-methylbenzene-1,4-diol, highlighting the potential of similar compounds in biochemical applications (Y. Huang, Zhi-Yan Jiang, X. Liao, J. Hou, & Xinchu Weng, 2018).

  • Toxicological Studies : Shormanov, Tsatsua, and Astashkina (2017) developed a method to determine minimal quantities of 2,4-di-tert-butyl hydroxybenzene in biological materials, enabling toxicological studies of organs and blood (V. K. Shormanov, E. P. Tsatsua, & A. Astashkina, 2017).

  • Polymer Synthesis and Properties : Hsiao, Chin‐Ping Yang, and Shin-Hung Chen (2000) in "Polymer" synthesized ortho-linked polyamides derived from 4-tert-butylcatechol, demonstrating high thermal stability, making them suitable for transparent, flexible, and tough films with high glass transition temperatures (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

  • Degradation in Lithium-Ion Batteries : Chen and Amine (2007) in "Electrochimica Acta" identified the irreversible degradation of 2,5-di-tert-butyl-1,4-dimethoxybenzene in LiFePO4-based lithium-ion batteries, linked to the decomposition of O-C bonds in alkoxy substitution groups (Zonghai Chen & K. Amine, 2007).

  • Synthesis of Allylic Alcohols : Habashita et al. (1997) in "Tetrahedron Letters" developed a one-pot method to efficiently synthesize non-racemic allylic alcohols from 4-methylbenzenesulfonates of non-racemic 2,3-epoxy alcohols, with potential applications in the synthesis of key building blocks of C 30-C 37 botryococcenes (H. Habashita, T. Kawasaki, M. Akaji, H. Tamamura, T. Kimachi, N. Fujii, & T. Ibuka, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4S/c1-11-5-7-12(8-6-11)18(14,15)17-10-9-16-13(2,3)4/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXQMVPLPIALKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toluene-4-sulfonic acid 2-tert-butoxy ethyl ester

Synthesis routes and methods

Procedure details

Dissolve ethylene glycol mono-tert-butyl ether (2.62 g, 22.17 mmol) and triethylamine (3.36 g, 11.02 mmol) in 40 mL methylene chloride at 0° C. Dissolve para-toluenesulfonyl chloride (4.2277 g, 22.17 mmol) in 10 mL methylene chloride and add it dropwise to the reaction. After 30 minutes raise the reaction to room temperature and allow it to stir for 17 hours. Dilute the reaction with methylene chloride and wash it with water (1×), 1N HCl (1×), saturated aqueous sodium hydrogen carbonate (1×) and brine (1×). Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 4.6387 g of crude toluene-4-sulfonic acid 2-tert-butoxyethyl ester. Dissolve this crude material (1.2423 g, 4.56 mmol) and di-benzyl iminodicarboxylate (1.4385 g, 5.04 mmol) (see Synthesis, 1988, 992-994) in 20 mL acetonitrile. Add potassium tert-butoxide (575.9 mg, 5.13 mmol) to the reaction mixture and heat it to reflux for 24 hours. Cool the reaction to room temperature and remove the solvent in vacuo. Dissolve the residue in methylene chloride and wash it with water (1×) and brine (1×). Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 1.9215 g of crude material. Purify via Biotage chromatography (EtOAc/Hexanes) to afford 387.8 mg of (2-tert-butoxyethyl)dicarbamic acid benzyl ester (22%). MS (ES): m/z 386.3 (M+H).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.2277 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Bardiot, M Koukni, W Smets, G Carlens… - Journal of medicinal …, 2018 - ACS Publications
3-Acyl-indole derivative 1 was identified as a novel dengue virus (DENV) inhibitor from a DENV serotype 2 (DENV-2) phenotypic antiviral screen. Extensive SAR studies led to the …
Number of citations: 44 pubs.acs.org

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